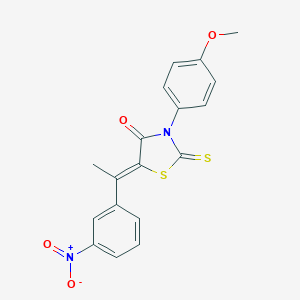
5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
The compound has shown potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Studies have shown that the compound exhibits significant antimicrobial, anti-inflammatory, and antioxidant activities. Additionally, it has been found to have a potent inhibitory effect on several enzymes, including tyrosinase, α-amylase, and acetylcholinesterase, making it a potential candidate for the development of drugs for the treatment of Alzheimer's disease, diabetes, and skin disorders.
Mécanisme D'action
The mechanism of action of 5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that the compound exerts its biological activities through the inhibition of various enzymes, including tyrosinase, α-amylase, and acetylcholinesterase. Additionally, it has been found to possess significant antioxidant activity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits significant antimicrobial, anti-inflammatory, and antioxidant activities. Additionally, it has been found to have a potent inhibitory effect on several enzymes, including tyrosinase, α-amylase, and acetylcholinesterase. These activities suggest that the compound may have potential applications in the treatment of various diseases, including Alzheimer's disease, diabetes, and skin disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is its potent inhibitory effect on several enzymes. This makes it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of the compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. One of the potential areas of research is the development of new drugs for the treatment of Alzheimer's disease, diabetes, and skin disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other areas of medicine. Finally, research is needed to improve the solubility of the compound in water, which may increase its bioavailability and expand its potential applications.
Méthodes De Synthèse
The synthesis of 5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can be achieved through several methods, including the reaction of 3-nitrobenzaldehyde, 4-methoxybenzaldehyde, and thiosemicarbazide in the presence of glacial acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization.
Propriétés
Nom du produit |
5-(1-{3-Nitrophenyl}ethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C18H14N2O4S2 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(5Z)-3-(4-methoxyphenyl)-5-[1-(3-nitrophenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14N2O4S2/c1-11(12-4-3-5-14(10-12)20(22)23)16-17(21)19(18(25)26-16)13-6-8-15(24-2)9-7-13/h3-10H,1-2H3/b16-11- |
Clé InChI |
JWARURZKFDQGKI-WJDWOHSUSA-N |
SMILES isomérique |
C/C(=C/1\C(=O)N(C(=S)S1)C2=CC=C(C=C2)OC)/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CC(=C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CC(=C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)

![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)



![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)
![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)